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Compound of Interest

1-lodo-4-methoxy-2,3-
Compound Name:
dimethylbenzene

Cat. No.: B103358

CAS Number: 17938-70-4
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-lodo-4-
methoxy-2,3-dimethylbenzene, a key building block in synthetic organic chemistry. This
document details its physicochemical properties, plausible synthetic routes, and its applications
in constructing more complex molecules, particularly in the burgeoning field of targeted protein
degradation.

Core Physicochemical and Computed Properties

1-lodo-4-methoxy-2,3-dimethylbenzene is a polysubstituted aromatic compound. The
interplay of its iodo, methoxy, and dimethyl functionalities dictates its reactivity and potential
applications. The quantitative data for this compound are summarized below.
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Property Value

Molecular Formula CoH1110

Molecular Weight 262.09 g/mol

Appearance Not specified, likely a solid or liquid

Melting Point 39-40 °C

Boiling Point 274.7 £ 28.0 °C at 760 mmHg

Density 1.6 +£0.1 g/cm3

Purity Commonly available at 297%

Solubility Expected to be soluble in common organic
solvents

LogP (calculated) 4.31

Spectroscopic Data Interpretation

While experimentally obtained spectra for 1-lodo-4-methoxy-2,3-dimethylbenzene are not

readily available in the public domain, a theoretical interpretation based on the analysis of

structurally similar compounds can be provided.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methoxy protons (a singlet around 3.8 ppm), and the two methyl groups (two

singlets in the aliphatic region). The chemical shifts of the aromatic protons will be influenced

by the positions of the various substituents.

e 13C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each

carbon atom in the molecule. The carbon atom attached to the iodine will be significantly

shielded (shifted to a lower ppm value) due to the heavy atom effect. The carbons attached

to the oxygen of the methoxy group and the methyl groups will be deshielded.

« Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption

bands for C-H stretching of the aromatic ring and the alkyl groups, C=C stretching of the

aromatic ring, and C-O stretching of the methoxy group.
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e Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the
molecular weight of the compound (262.09 g/mol ). The fragmentation pattern would likely
involve the loss of iodine, methyl, and methoxy groups.

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of 1-lodo-4-methoxy-2,3-
dimethylbenzene are provided below. These are generalized procedures and may require
optimization for specific laboratory conditions.

Plausible Synthesis via Electrophilic lodination

A specific, detailed experimental protocol for the synthesis of 1-lodo-4-methoxy-2,3-
dimethylbenzene is not readily available in the literature. However, a plausible route involves
the direct iodination of the precursor 1-methoxy-2,3-dimethylbenzene. The following is a
general procedure for the iodination of an activated aromatic ring, which can be adapted for
this synthesis.

Materials:

1-methoxy-2,3-dimethylbenzene

e lodine (I2)

e An oxidizing agent (e.g., nitric acid, hydrogen peroxide, or N-lodosuccinimide)
e A suitable solvent (e.g., acetic acid, dichloromethane, or acetonitrile)

e Sodium thiosulfate solution

e Sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate

o Standard laboratory glassware
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Procedure:
e Dissolve 1-methoxy-2,3-dimethylbenzene in the chosen solvent in a round-bottom flask.
e Add iodine to the solution and stir until it is fully dissolved.

o Slowly add the oxidizing agent to the reaction mixture. The reaction may be exothermic and
may require cooling.

« Stir the reaction mixture at room temperature or with gentle heating until the starting material
is consumed (monitor by TLC).

o Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to
remove any unreacted iodine.

o Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
» Wash the organic layer sequentially with sodium bicarbonate solution, water, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain 1-lodo-4-
methoxy-2,3-dimethylbenzene.
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Synthetic Workflow for 1-lodo-4-methoxy-2,3-dimethylbenzene
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Plausible synthetic workflow for 1-lodo-4-methoxy-2,3-dimethylbenzene.
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Application in Suzuki Cross-Coupling Reactions

1-lodo-4-methoxy-2,3-dimethylbenzene is an excellent substrate for palladium-catalyzed

cross-coupling reactions, such as the Suzuki reaction, to form C-C bonds.[1]

Materials:

1-lodo-4-methoxy-2,3-dimethylbenzene

A boronic acid or boronate ester

A palladium catalyst (e.g., Pd(PPhs)a or Pd(OAC)2)

A base (e.g., K2COs, Cs2CO0s, or Na2COs)

A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

To a Schlenk flask, add 1-lodo-4-methoxy-2,3-dimethylbenzene, the boronic acid
derivative, the base, and the palladium catalyst.

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent system via syringe.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the
starting material is consumed (monitor by TLC or GC-MS).

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g.,
ethyl acetate).

Separate the organic layer and wash with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired biaryl
product.

Application in Heck Cross-Coupling Reactions

This compound can also be utilized in Heck reactions to form substituted alkenes.[1]

Materials:

1-lodo-4-methoxy-2,3-dimethylbenzene

An alkene

A palladium catalyst (e.g., Pd(OAc)2)

A phosphine ligand (e.g., PPhs or a more specialized ligand)

A base (e.g., EtsN, K2COs)

A suitable solvent (e.g., DMF, acetonitrile, or toluene)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

To a Schlenk flask, add 1-lodo-4-methoxy-2,3-dimethylbenzene, the palladium catalyst,
and the phosphine ligand.

Evacuate and backfill the flask with an inert gas.
Add the degassed solvent, the alkene, and the base via syringe.

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the
starting material is consumed.

Cool the reaction to room temperature and filter off any inorganic salts.

Dilute the filtrate with water and extract with an organic solvent.
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e Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
 Filter and concentrate the organic layer under reduced pressure.

» Purify the crude product by column chromatography on silica gel.

Biological Relevance and Applications in Drug
Discovery

While there is no specific information in the public domain regarding the biological activity of 1-
lodo-4-methoxy-2,3-dimethylbenzene itself, its classification as a "protein degrader building
block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACS).

PROTACSs are heterobifunctional molecules that can induce the degradation of specific target
proteins. They consist of a ligand that binds to the target protein, a ligand that binds to an E3
ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3
ligase into close proximity, PROTACSs facilitate the ubiquitination and subsequent degradation
of the target protein by the proteasome.

1-lodo-4-methoxy-2,3-dimethylbenzene, with its reactive iodo group, can be readily
functionalized through cross-coupling reactions to incorporate it into the linker or the target-
binding ligand of a PROTAC.
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General Mechanism of PROTACs

PROTAC-mediated Protein Degradation
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General mechanism of action for PROTACSs.

Conclusion
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1-lodo-4-methoxy-2,3-dimethylbenzene is a valuable and versatile building block in organic
synthesis. Its well-defined physicochemical properties and reactivity in key cross-coupling
reactions make it a compound of interest for researchers in synthetic chemistry and drug
discovery. While direct biological activity data is not available, its potential as a component in
the synthesis of targeted protein degraders highlights its importance in the development of
novel therapeutics. This guide provides a foundational understanding of this compound for

professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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